molecular formula C15H22O2 B13773595 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid CAS No. 7470-17-9

1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid

Cat. No.: B13773595
CAS No.: 7470-17-9
M. Wt: 234.33 g/mol
InChI Key: UYRVSIYBUBTAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid is a complex, fully hydrogenated phenanthrene derivative that serves as a valuable synthetic intermediate and scaffold in organic chemistry and medicinal chemistry research. Its fully saturated, perhydrophenanthrene core provides a rigid, three-dimensional structure that is of significant interest in the design and synthesis of novel compounds. This carboxylic acid-functionalized scaffold is particularly useful for probing structure-activity relationships (SAR) in drug discovery, especially in the development of synthetic steroids and other biologically active molecules that require a steroidal-like framework without the typical steroid backbone. Researchers utilize this compound to create libraries of derivatives for high-throughput screening against various biological targets. Its mechanism of action is not intrinsic but is instead conferred upon the final synthetic targets derived from it; for example, molecules built upon this scaffold have been investigated for their potential interactions with nuclear hormone receptors. The compound's primary research value lies in its role as a versatile building block for the construction of complex molecular architectures, enabling advances in synthetic methodology and the exploration of new chemical space for pharmaceutical and material science applications. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

7470-17-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1,2,3,4,4a,4b,5,6,7,8,8a,10a-dodecahydrophenanthrene-9-carboxylic acid

InChI

InChI=1S/C15H22O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9-13H,1-8H2,(H,16,17)

InChI Key

UYRVSIYBUBTAGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C=C(C3C2CCCC3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization and Annulation Strategies

One common approach starts from cyclic ketones such as 2-carbomethoxycyclohexanone, which undergoes Robinson annulation with α,β-unsaturated ketones or related electrophiles to form the phenanthrene core skeleton with the appropriate substitution pattern. For example, the reaction of 2-carbomethoxycyclohexanone with 1-chloro-3-pentanone under basic conditions yields a key intermediate, (±)-(4aS,8aS)-1,4a-dimethyl-2-oxo-decahydrophenanthrene-8a-carboxylic acid, which is a precursor to the target compound.

Functional Group Transformations

  • Reduction: The carbonyl and ester groups in the intermediate are reduced using hydride reagents such as sodium 6w(2-methoxyethoxy)aluminum hydride and lithium aluminum hydride to produce diols or hydroxymethyl derivatives at the 8a position.

  • Selective Oxidation: The hydroxyl group at the 2-position is selectively oxidized to a ketone to afford octahydrophenanthren-2(3H)-one derivatives, which are crucial intermediates for further functionalization.

  • Carboxylation: Carboxylic acid groups are introduced or manipulated through hydrolysis of esters or via oxidation of methyl groups depending on the synthetic pathway.

Hydrogenation and Saturation

The dodecahydro structure is achieved by catalytic hydrogenation or chemical reduction of the phenanthrene core to saturate the aromatic rings fully. This step is critical to obtain the fully saturated ring system characteristic of the target compound.

Representative Synthetic Procedure Example

A typical preparation sequence based on the literature is summarized in the following table:

Step Reagents and Conditions Product/Form Yield (%) Notes
1 2-Carbomethoxycyclohexanone + 1-chloro-3-pentanone, base (Na or Li), Robinson annulation (±)-(4aS,8aS)-1,4a-dimethyl-2-oxo-decahydrophenanthrene-8a-carboxylic acid Moderate to high Formation of phenanthrene skeleton
2 Reduction with Na 6w(2-methoxyethoxy)AlH and LiAlH4 (±)-(8a-hydroxymethyl)-1,4a-dimethyl-decahydrophenanthren-2-ol High Conversion of keto and ester groups to alcohols
3 Selective oxidation (e.g., CrO3, f-BuOOH) (±)-(4aS,8aS)-8a-(hydroxymethyl)-octahydrophenanthren-2(3H)-one High Ketone formation at 2-position
4 Catalytic hydrogenation or chemical hydrogenation 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid High Full saturation of phenanthrene rings
5 Pd-catalyzed coupling (if required) Functionalized derivatives Variable Introduction of substituents for biological activity

Spectroscopic and Analytical Characterization

The synthesized compounds are characterized by:

  • NMR Spectroscopy: ^1H and ^13C NMR spectra recorded on Bruker AV-400 to AV-600 instruments confirm the ring saturation and substitution pattern.
  • Mass Spectrometry: ESI-HRMS confirms molecular weights consistent with the target compound.
  • IR Spectroscopy: Characteristic carboxylic acid peaks (around 1700 cm^-1) and saturated ring vibrations are observed.
  • Chromatography: Purification typically involves column chromatography on silica gel with solvents such as chloroform-methanol mixtures.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful in diverse applications .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research has demonstrated that derivatives of dodecahydrophenanthrene compounds exhibit significant cytotoxic effects against various cancer cell lines. The structural features of these compounds enhance their interaction with biological targets involved in cancer progression .
  • Anti-inflammatory Properties : Some studies suggest that dodecahydrophenanthrene derivatives can inhibit pro-inflammatory pathways. This makes them potential candidates for developing anti-inflammatory drugs .
  • Diabetes Management : Compounds similar to dodecahydrophenanthrene have shown promise in enhancing insulin sensitivity and glucose metabolism. Their application in diabetes treatment is being explored further .

Material Science

  • Polymer Synthesis : The compound can serve as a precursor in the synthesis of various polymers. Its unique structure allows for the development of materials with specific mechanical and thermal properties .
  • Surfactants and Emulsifiers : Dodecahydrophenanthrene derivatives are being investigated for their ability to function as surfactants in industrial applications due to their amphiphilic nature .

Environmental Chemistry

  • Bioremediation : The compound's derivatives have been studied for their potential use in bioremediation processes to degrade pollutants in the environment. Their ability to interact with various organic compounds makes them suitable for this purpose .
  • Analytical Chemistry : Dodecahydrophenanthrene derivatives can be utilized as standards or markers in analytical chemistry for the detection and quantification of other organic compounds in complex mixtures .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer properties of dodecahydrophenanthrene derivatives against breast cancer cells. The research indicated that these compounds induce apoptosis through the activation of specific signaling pathways .

Case Study 2: Polymer Development

In another study focused on material science applications, researchers synthesized a polymer using dodecahydrophenanthrene as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical strength compared to conventional polymers .

Mechanism of Action

The mechanism by which 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes and receptors, influencing various molecular pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Source Notable Properties References
Target Compound: 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid Not explicitly provided Carboxylic acid at C9 Undocumented (possibly synthetic) High polarity due to -COOH group
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carboxylic acid C15H18O2 Carboxylic acid at C9 Synthetic (Fluorochem) Reduced hydrogenation; MW = 230.307 g/mol
6α-Methoxy-4β-methyl-7β-vinyl-dodecahydro-2β-phenanthrenol (Compound 1) C18H28O2 Methoxy, methyl, vinyl, hydroxyl Jania rubens seaweed Antioxidant (DPPH IC50 = 0.22 mg/mL)
Sphaeropsidins E (Pimarane diterpene) C20H32O4 Tetraol groups Fungus D. cupressi Diterpene backbone; no carboxylic acid
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-octahydrophenanthrene-4a-carboxylic acid C20H28O4 Dihydroxy, isopropyl, methyl, -COOH Undocumented MW = 332.4339 g/mol; enhanced hydrophilicity
9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid C15H8O4 Ketone groups at C9/C10, -COOH Synthetic Electron-withdrawing dioxo groups; MW = 252.22 g/mol

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., target compound) are more water-soluble than hydroxylated or methylated analogs.
  • Molecular Weight : Ranges from 230.307 g/mol (octahydro) to 332.4339 g/mol (hydroxylated, isopropyl-substituted variants) .

Research Findings and Implications

Substituent Impact : Functional groups like vinyl and methoxy significantly enhance antioxidant capacity, as seen in Compound 1 from Jania rubens. Modifying the target compound with similar groups could optimize bioactivity .

Hydrogenation Effects: Reduced hydrogenation (e.g., octahydro vs.

Natural vs. Synthetic Origins : Marine-derived compounds (e.g., Jania rubens) offer bioactive leads, while synthetic routes (e.g., Fluorochem’s octahydro variant) enable scalable production .

Biological Activity

1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex polycyclic structure with a carboxylic acid functional group. Its molecular formula can be denoted as C15H18O2C_{15}H_{18}O_2, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including anticancer properties, anti-inflammatory effects, and interactions with various biochemical pathways. The following sections detail specific activities associated with dodecahydrophenanthrene derivatives.

Anticancer Activity

Several studies have explored the anticancer potential of carboxylic acid derivatives. For instance:

  • A benzene-poly-carboxylic acid complex was shown to significantly reduce cell viability in human breast cancer cells (MCF-7) through apoptosis induction and activation of caspases .
  • Structure-activity relationship (SAR) analyses have indicated that modifications in the carboxylic acid moiety can enhance or diminish anticancer activity .

Anti-inflammatory Effects

Compounds similar to dodecahydrophenanthrene have demonstrated anti-inflammatory properties. Research has indicated that certain structural features are crucial for inhibiting pro-inflammatory pathways. For example:

  • Carboxylic acids have been identified as inhibitors of histone deacetylases (HDACs), which play a role in inflammatory responses .
  • The ability to modulate gene expression related to inflammation has been noted in various studies focusing on related compounds.

Case Studies and Research Findings

A review of existing literature reveals several case studies that highlight the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Caffeic Acid DerivativesHDAC InhibitionPotent inhibition compared to sodium butyrate; structural modifications enhance activity.
BP-C1 ComplexAnticancerInduced apoptosis in MCF-7 cells; increased pro-apoptotic gene expression.
Various Carboxylic AcidsSAR AnalysisIdentified key structural features for enhanced biological activity.

The mechanisms underlying the biological activities of dodecahydrophenanthrene derivatives are multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate intrinsic and extrinsic apoptotic pathways through caspase activation .
  • HDAC Inhibition : The carboxylic acid group is critical for binding to HDAC enzymes, thereby altering histone acetylation and gene expression profiles associated with cancer progression .

Q & A

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
Proper handling requires adherence to protocols outlined in safety data sheets (SDS). Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (regularly checked for integrity) and full-body protective clothing to prevent skin contact .
  • Respiratory Protection: Use NIOSH-approved respirators (e.g., N95 masks) if airborne particulates are generated during synthesis or handling .
  • Environmental Controls: Operate in a fume hood with adequate ventilation to minimize inhalation risks .
  • Waste Disposal: Decontaminate gloves and labware with ethanol before disposal to avoid environmental release .

Advanced: How can synthesis protocols be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Selection: Use Raney nickel or palladium catalysts for hydrogenation steps, as demonstrated in dihydrophenanthrene synthesis (e.g., 9,10-dihydrophenanthrene yields improved with Raney nickel) .
  • Solvent Systems: Employ azeotropic distillation (e.g., xylene or diethylene glycol) to remove water and prevent side reactions during cyclization .
  • Temperature Gradients: Gradual cooling (e.g., ice-bath quenching) after exothermic reactions reduces byproduct formation .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) effectively isolates the carboxylic acid derivative from unreacted phenanthrene precursors .

Basic: What spectroscopic techniques are essential for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify hydrogenation patterns and carboxyl group positioning. For example, the decahydrophenanthrene core shows characteristic upfield shifts for methylene protons (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C15_{15}H18_{18}O2_2: calculated 230.1307, observed 230.1310) .
  • Infrared (IR) Spectroscopy: Carboxylic acid C=O stretches appear at ~1700 cm1^{-1}, while hydroxyl groups (if present) show broad peaks near 3200 cm1^{-1} .

Advanced: How do thermodynamic properties inform reaction design for derivatives?

Methodological Answer:
Thermodynamic data from NIST sources guide conditions for stability and reactivity:

  • Enthalpy of Formation (ΔH°): Gas-phase ΔH° = 68.3 kJ/mol for dihydrophenanthrene derivatives suggests moderate stability under high-temperature reactions .
  • Phase Transitions: Melting points (~150–160°C) indicate suitability for solid-state reactions or recrystallization .
  • Reaction Feasibility: Negative Gibbs free energy (ΔG) values for hydrogenation (e.g., -45 kJ/mol) confirm spontaneity under H2_2 atmospheres .

Advanced: What reaction mechanisms govern the compound’s reactivity in electrophilic substitutions?

Methodological Answer:
The carboxylic acid group directs electrophilic attacks:

  • Electrophilic Aromatic Substitution (EAS): The meta-directing carboxyl group facilitates nitration or sulfonation at C-8 or C-10 positions .
  • Nucleophilic Additions: Under basic conditions (e.g., NaHCO3_3), the carboxylate anion reacts with alkyl halides to form esters, monitored by 19^{19}F NMR for fluorinated derivatives .
  • Decarboxylation: Heating with CuCrO4_4 catalysts at 200°C yields decahydrophenanthrene, confirmed by GC/MS retention indices .

Advanced: How can gas chromatography/mass spectrometry (GC/MS) parameters resolve structural isomers?

Methodological Answer:

  • Column Selection: DB-5MS (30 m × 0.25 mm) with 0.25 μm film thickness separates isomers via boiling point differences .
  • Ionization Energy: Electron ionization (70 eV) fragments dodecahydrophenanthrene derivatives at m/z 272 (M+^+) and 230 (loss of COOH) .
  • Retention Index (RI): Compare experimental RIs (e.g., 1933–2324) to NIST libraries for identification of methyl or ethenyl substituents .

Advanced: How should researchers address contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies arise from variations in:

  • Catalyst Loading: Higher palladium concentrations (5 mol%) in hydrogenation steps increase yields from 60% to 85% compared to low-load protocols .
  • Reaction Time: Extended stirring (24 vs. 12 hrs) improves cyclization efficiency but risks over-reduction .
  • Analytical Validation: Cross-validate purity via HPLC (C18 column, 90:10 MeCN/H2_2O) to distinguish actual yields from co-eluting impurities .

Basic: What stability tests are required for long-term storage?

Methodological Answer:

  • Thermal Stability: Perform TGA analysis (10°C/min) to identify decomposition thresholds (>200°C) .
  • Light Sensitivity: Store in amber vials at -20°C; UV-Vis spectra (λmax ~280 nm) monitor photodegradation .
  • Hydrolytic Stability: Accelerated aging in pH 7.4 buffer (37°C, 7 days) assesses carboxyl group integrity via FTIR .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2), leveraging the carboxylic acid’s affinity for Arg120 .
  • QSAR Models: Correlate logP values (calculated: 3.1) with membrane permeability using Molinspiration software .
  • MD Simulations: GROMACS trajectories (100 ns) assess stability in lipid bilayers for drug delivery applications .

Advanced: What strategies validate the compound’s bioactivity in vitro?

Methodological Answer:

  • Enzyme Assays: Measure COX-2 inhibition via fluorescence polarization (IC50_{50} < 10 μM) .
  • Cytotoxicity Screening: MTT assays (48 hrs, 10–100 μM) on cancer cell lines (e.g., HeLa) quantify EC50_{50} values .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS half-life calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.